molecular formula C15H23NO4 B14120097 2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid

2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid

Cat. No.: B14120097
M. Wt: 281.35 g/mol
InChI Key: UTYLGSHBDSQEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid is a carboxylic acid that belongs to the class of organic compounds known as phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. This compound is also known for its role as a beta-adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid typically involves the reaction of 4-hydroxyphenylpropanoic acid with isopropylamine and epichlorohydrin. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP (cAMP) production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid is unique due to its specific binding affinity for beta-1 adrenergic receptors, making it particularly effective for certain cardiovascular conditions with fewer side effects compared to non-selective beta-blockers .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid

InChI

InChI=1S/C15H23NO4/c1-10(2)16-8-13(17)9-20-14-6-4-12(5-7-14)11(3)15(18)19/h4-7,10-11,13,16-17H,8-9H2,1-3H3,(H,18,19)

InChI Key

UTYLGSHBDSQEIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(C)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.